Stereospecific Aromatase Inhibition: (+)-Vorozole vs. Racemate and Levo-Enantiomer
The aromatase inhibitory activity of vorozole is stereospecific. (+)-Vorozole (R83842), the dextro-enantiomer, exhibits potent inhibition in rat granulosa cells. In a direct head-to-head study, the racemate R76713 and (+)-vorozole demonstrated equivalent in vivo efficacy in a rat mammary tumor model, whereas the levo-enantiomer (-)-vorozole was inactive [1]. This confirms the stereochemical dependence of target engagement.
| Evidence Dimension | In vivo tumor growth inhibition in DMBA-induced rat mammary carcinoma model |
|---|---|
| Target Compound Data | (+)-Vorozole at 2.5 mg/kg b.i.d. reduced tumor growth by ≥90% at 42 days |
| Comparator Or Baseline | Racemate R76713 at 2.5 mg/kg b.i.d. reduced tumor growth by ≥90%; (-)-Vorozole at 2.5 mg/kg b.i.d. did not alter tumor growth |
| Quantified Difference | (+)-Vorozole and racemate show equivalent efficacy; (-)-vorozole is inactive. |
| Conditions | Oral administration twice daily for 42 days in Sprague-Dawley rats bearing DMBA-induced estrogen-dependent mammary adenocarcinoma |
Why This Matters
This evidence mandates the procurement of the specific (+)-enantiomer for any in vivo study requiring aromatase inhibition, as the racemate or opposite enantiomer will not yield comparable biological effects.
- [1] De Coster R, et al. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors. Cancer Res. 1992 Mar 1;52(5):1240-4. PMID: 1737385. View Source
